molecular formula C15H17N3O3S2 B2893419 4-(piperidin-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide CAS No. 300572-51-4

4-(piperidin-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide

Cat. No.: B2893419
CAS No.: 300572-51-4
M. Wt: 351.44
InChI Key: VTRLQKGWRUUERL-UHFFFAOYSA-N
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Description

4-(piperidin-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with a piperidin-1-ylsulfonyl group and a thiazol-2-yl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidin-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 4-aminobenzamide with piperidine-1-sulfonyl chloride under basic conditions to form the intermediate 4-(piperidin-1-ylsulfonyl)benzamide. This intermediate is then reacted with thiazole-2-carboxylic acid or its derivatives under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(piperidin-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide or thiazole rings.

Scientific Research Applications

4-(piperidin-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.

    Industry: The compound can be utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(piperidin-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The piperidin-1-ylsulfonyl group and thiazol-2-yl group can interact with enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of specific pathways, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(piperidin-1-ylsulfonyl)benzamide
  • N-(thiazol-2-yl)benzamide
  • 4-(morpholin-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide

Uniqueness

4-(piperidin-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The presence of both the piperidin-1-ylsulfonyl group and the thiazol-2-yl group allows for diverse interactions with molecular targets, making it a versatile compound in various research applications.

Properties

IUPAC Name

4-piperidin-1-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c19-14(17-15-16-8-11-22-15)12-4-6-13(7-5-12)23(20,21)18-9-2-1-3-10-18/h4-8,11H,1-3,9-10H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRLQKGWRUUERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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